2-Propylisoquinolinium bromide
Overview
Description
Scientific Research Applications
Anticancer Activity in Gastric Cancer
2-Propylisoquinolinium bromide derivatives have shown potential in cancer treatment. For instance, diisoquinoline derivatives exhibit significant anticancer activity in human gastric cancer cells. These compounds decrease the viability of cancer cells in a dose-dependent manner and induce apoptosis. The mechanism involves the downregulation of AKT and ERK1/2 proteins, p53-mediated apoptosis, cell cycle arrest in the G2/M phase, and inhibition of topoisomerase II, suggesting their promise as gastric cancer treatments (Pawlowska et al., 2018).
Cytotoxic Activity in Breast Cancer
Similar derivatives of 2-Propylisoquinolinium bromide also exhibit cytotoxic activity against human breast cancer cells. These compounds are more active than traditional chemotherapy agents like etoposide and camptothecin. They induce apoptosis in breast cancer cells via both the mitochondrial and external pathways, involving caspase activation and mitochondrial membrane potential decrease. This suggests their utility in breast cancer treatment (Lepiarczyk et al., 2015).
Antifungal Applications
2-Propylisoquinolinium bromide derivatives have shown significant antifungal activity. Compounds derived from this chemical structure were more active than natural compounds like sanguinarine and chelerythrine against various plant pathogenic fungi. The structure-activity relationships (SAR) indicated that substituent patterns and the type of 8-OR group significantly influence antifungal potency, offering a potential avenue for developing new antifungal agents (Zhu et al., 2016).
Targeted Delivery for Tumor Cells
Research has explored the targeted delivery of isoquinoline derivatives to tumor cells. By incorporating these agents into transferrin-conjugated liposomes, their antitumor activity can be enhanced. This method shows superior efficacy compared to non-targeted controls and the free drug, highlighting a promising strategy for cancer treatment (Yang et al., 2015).
properties
IUPAC Name |
2-propylisoquinolin-2-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N.BrH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-7,9-10H,2,8H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKQAMIOUZDIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513970 | |
Record name | 2-Propylisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylisoquinolinium bromide | |
CAS RN |
86377-01-7 | |
Record name | 2-Propylisoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propylisoquinolinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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